molecular formula C26H27N3O B14997676 N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide

N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide

Cat. No.: B14997676
M. Wt: 397.5 g/mol
InChI Key: ABETZKNPQPMFJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENYLACETAMIDE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2,5-dimethylbenzyl chloride with 1H-1,3-benzodiazole-2-amine under basic conditions to form the intermediate. This intermediate is then reacted with phenylacetic acid chloride in the presence of a base to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENYLACETAMIDE involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, leading to modulation of neurotransmitter release. This interaction can result in various pharmacological effects, including anti-inflammatory and analgesic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(2-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENYLACETAMIDE apart from similar compounds is its unique structural configuration, which allows for specific interactions with molecular targets. This specificity can lead to more pronounced pharmacological effects and potentially fewer side effects .

Properties

Molecular Formula

C26H27N3O

Molecular Weight

397.5 g/mol

IUPAC Name

N-[2-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]ethyl]-2-phenylacetamide

InChI

InChI=1S/C26H27N3O/c1-19-12-13-20(2)22(16-19)18-29-24-11-7-6-10-23(24)28-25(29)14-15-27-26(30)17-21-8-4-3-5-9-21/h3-13,16H,14-15,17-18H2,1-2H3,(H,27,30)

InChI Key

ABETZKNPQPMFJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CCNC(=O)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.